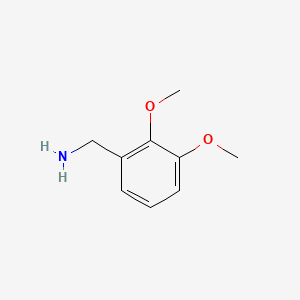

2,3-Dimethoxybenzylamine

描述

Nomenclature and Chemical Identity in Academic Literature

The unambiguous identification of a chemical compound is crucial for scientific discourse. 2,3-Dimethoxybenzylamine is known in the academic and chemical literature by its systematic IUPAC name, (2,3-dimethoxyphenyl)methanamine. wikipedia.orgresearchgate.net It is registered under the CAS Number 4393-09-3. wikipedia.org

The compound's molecular formula is C₉H₁₃NO₂, and it has a molecular weight of approximately 167.21 g/mol . sigmaaldrich.com A variety of synonyms are also used to refer to this compound, including o-Veratrylamine, Benzenemethanamine, 2,3-dimethoxy-, and (2,3-Dimethoxyphenyl)methanamine. wikipedia.org

Interactive Table of Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2,3-dimethoxyphenyl)methanamine wikipedia.orgresearchgate.net |

| CAS Number | 4393-09-3 wikipedia.org |

| Molecular Formula | C₉H₁₃NO₂ wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 167.21 g/mol sigmaaldrich.com |

| InChI Key | LVMPWFJVYMXSNY-UHFFFAOYSA-N wikipedia.orgsigmaaldrich.com |

| SMILES | COC1=CC=CC(=C1OC)CN wikipedia.orgsigmaaldrich.com |

Interactive Table of Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid orgsyn.org |

| Boiling Point | 137 °C at 11 mmHg evitachem.com |

| Density | 1.13 g/mL at 25 °C evitachem.com |

| Refractive Index | 1.54 (n20/D) evitachem.com |

| Flash Point | >230 °F evitachem.com |

Historical Context of Research on this compound

The preparation of substituted benzylamines often involves the reductive amination of the corresponding benzaldehyde. For instance, the synthesis of the related compound N-methyl-2,3-dimethoxybenzylamine has been achieved through the catalytic reduction of a mixture of 2,3-dimethoxybenzaldehyde (B126229) and methylamine (B109427). orgsyn.org This suggests that a similar reductive amination of 2,3-dimethoxybenzaldehyde in the presence of ammonia (B1221849) would be a plausible and historically relevant route to this compound. The precursor, 2,3-dimethoxybenzaldehyde, is a known compound used in chemical synthesis. nih.govchemicalbook.com

Current Research Landscape and Significance of this compound

In contemporary chemical research, this compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. Its utility stems from the reactivity of its primary amine group, which can readily participate in reactions to form new carbon-nitrogen bonds.

One notable application is in the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles (isoindolines). A facile synthesis of these compounds has been achieved through an acid-catalyzed intramolecular cyclization of an N-formyliminium ion, which is generated from this compound and a carbonyl compound in a one-pot procedure.

Furthermore, this compound is employed in the synthesis of thiazole (B1198619) derivatives. For example, 2-(2,3-dimethoxybenzylamino)-4-phenyl-thiazole is synthesized through the condensation of a thiazole precursor with this compound.

The compound is also utilized in multicomponent reactions (MCRs). For instance, it has been used as the amine component in the Ugi reaction to create complex molecular scaffolds. In the synthesis of berberine (B55584) analogues, this compound has been reacted under microwave conditions to form new derivatives. ias.ac.in These examples highlight the significance of this compound as a versatile building block in modern organic synthesis, enabling the construction of diverse and potentially biologically active molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,3-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMPWFJVYMXSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195994 | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-09-3 | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4393-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC8UH2CND7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dimethoxybenzylamine and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing 2,3-dimethoxybenzylamine and its derivatives have been well-established, offering reliable pathways to these compounds.

Reductive Amination Strategies

Reductive amination stands as a primary method for the synthesis of amines from carbonyl compounds. libretexts.org This two-part process involves the initial formation of an imine through the nucleophilic addition of an amine to a carbonyl group, followed by the reduction of the imine to an amine. libretexts.org

A prominent example of reductive amination is the catalytic hydrogenation of 2,3-dimethoxybenzaldehyde (B126229) with an amine, such as methylamine (B109427). orgsyn.orgorgsyn.org This reaction is typically carried out in a solvent like 95% ethanol. orgsyn.orgorgsyn.org The process involves mixing the aldehyde and the amine, followed by the introduction of a catalyst and hydrogen gas under pressure. orgsyn.orgorgsyn.org The reaction's success is often dependent on factors like the activity of the catalyst and the reaction temperature. orgsyn.orgorgsyn.org For instance, a higher temperature can significantly reduce the reaction time. orgsyn.orgorgsyn.org The molar ratio of the reactants also plays a crucial role; a higher yield is generally observed when the amine is in excess. orgsyn.orgorgsyn.org

A detailed procedure involves dissolving 2,3-dimethoxybenzaldehyde in ethanol, adding an aqueous solution of methylamine, and then introducing a catalyst. orgsyn.orgorgsyn.org The mixture is then subjected to hydrogenation in a specialized apparatus. orgsyn.orgorgsyn.org After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. orgsyn.orgorgsyn.org The resulting product is then purified through extraction and distillation under reduced pressure. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for Catalytic Hydrogenation of 2,3-Dimethoxybenzaldehyde with Methylamine

| Parameter | Value | Reference |

| Aldehyde | 2,3-Dimethoxybenzaldehyde (0.25 mole) | orgsyn.orgorgsyn.org |

| Amine | Methylamine (0.75 mole) | orgsyn.orgorgsyn.org |

| Solvent | 95% Ethanol | orgsyn.orgorgsyn.org |

| Catalyst | Raney Nickel | orgsyn.orgorgsyn.org |

| Initial Hydrogen Pressure | 45 lb | orgsyn.orgorgsyn.org |

| Yield | 86-93% | orgsyn.orgorgsyn.org |

Raney nickel is a frequently used catalyst in the reductive amination of 2,3-dimethoxybenzaldehyde. orgsyn.orgorgsyn.org It is known for its high catalytic activity in hydrogenation reactions. The catalyst, typically in a slurry form, is added to the reaction mixture of the aldehyde and amine. orgsyn.orgorgsyn.org The activity of the Raney nickel catalyst can influence the reaction time; for example, one study noted that the reaction was complete in 36 to 41 minutes at a temperature dropping from 70°C to 30°C, while at a constant room temperature, it took 90 minutes. orgsyn.orgorgsyn.org The use of Raney nickel has been reported to yield N-methyl-2,3-dimethoxybenzylamine in the range of 86-93%. orgsyn.orgorgsyn.org

Adams' catalyst, or platinum dioxide (PtO₂), is another effective catalyst for the hydrogenation of a mixture of 2,3-dimethoxybenzaldehyde and methylamine. orgsyn.orgwikipedia.org This catalyst, which becomes active platinum black upon exposure to hydrogen, is valuable for various hydrogenation and hydrogenolysis reactions. wikipedia.org Historically, Adams' catalyst has been used for the reductive amination of aldehydes with nitro compounds. encyclopedia.pub In the context of synthesizing amines from aldehydes, platinum catalysts are often preferred over palladium catalysts to minimize side reactions like hydrogenolysis. wikipedia.org

Reaction of 2,3-Dimethoxybenzyl Chloride with Amines

An alternative synthetic route to N-methyl-2,3-dimethoxybenzylamine involves the reaction of 2,3-dimethoxybenzyl chloride with an amine, such as methylamine. orgsyn.orgorgsyn.org This method provides a different pathway to the target amine, starting from a benzyl (B1604629) halide instead of an aldehyde. A similar reaction involves reacting 2,3-dimethoxybenzyl chloride with 4-fluorobenzylamine (B26447) in the presence of a base to synthesize a derivative.

Synthesis of N-methyl-2,3-Dimethoxybenzylamine

The synthesis of N-methyl-2,3-dimethoxybenzylamine has been successfully achieved through the reductive amination of 2,3-dimethoxybenzaldehyde with methylamine. orgsyn.orgorgsyn.org A specific procedure details the reaction of 41.6 g (0.25 mole) of purified 2,3-dimethoxybenzaldehyde with 23.4 g (0.75 mole) of methylamine in the presence of 6 g of Raney nickel catalyst. orgsyn.orgorgsyn.org The reaction is performed under an initial hydrogen pressure of 45 lb. orgsyn.orgorgsyn.org Following the reaction, a workup involving acid-base extraction and subsequent distillation under reduced pressure yields 39–42 g (86–93%) of N-methyl-2,3-dimethoxybenzylamine, which distills at 120–124°C/8 mm. orgsyn.orgorgsyn.org

Table 2: Summary of Synthetic Routes for N-methyl-2,3-dimethoxybenzylamine

| Starting Material 1 | Starting Material 2 | Catalyst | Method | Yield | Reference |

| 2,3-Dimethoxybenzaldehyde | Methylamine | Raney Nickel | Catalytic Hydrogenation | 86-93% | orgsyn.orgorgsyn.org |

| 2,3-Dimethoxybenzaldehyde | Methylamine | Adams' Platinum Catalyst | Catalytic Hydrogenation | Not specified | orgsyn.org |

| 2,3-Dimethoxybenzyl Chloride | Methylamine | Not applicable | Nucleophilic Substitution | Not specified | orgsyn.orgorgsyn.org |

Modern Synthetic Approaches

Modern organic synthesis emphasizes efficiency, atom economy, and the ability to generate molecular diversity. For this compound derivatives, this has led to the adoption of powerful techniques like multicomponent reactions and sophisticated cross-coupling strategies.

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach is highly valued for its efficiency and ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.com In the context of this compound derivatives, MCRs offer a streamlined pathway to complex molecules. For instance, a one-pot synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones has been developed using 4,6-dichloro-5-formylpyrimidine, various amines including those with dimethoxybenzyl groups, and aldehydes. researchgate.net

Ugi Reaction in Total Synthesis of Complex Molecules utilizing Dimethoxybenzylamine Derivatives

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgencyclopedia.pub This reaction has proven invaluable in the total synthesis of complex natural products and their analogues.

Notably, 2,4-dimethoxybenzylamine (B23717), a close structural relative of the 2,3-isomer, is frequently used as an ammonia (B1221849) equivalent in Ugi reactions. chemicalbook.comarkat-usa.org This strategy has been applied to the synthesis of the antibacterial nucleoside natural product, (–)-muraymycin D2, and its epimer. arkat-usa.org In this synthesis, 2,4-dimethoxybenzylamine participated in an Ugi reaction with isovaleraldehyde, a carboxylic acid derived from δ-N-Boc-R-N-Cbz-L-ornithine, and an isonitrile obtained from 2',3'-O-isopropylideneuridine. arkat-usa.org The resulting diastereomeric mixture was then deprotected to yield the target natural products. arkat-usa.org

Similarly, the synthesis of polyoxins and the structurally related nikkomycins has been achieved using an Ugi reaction that incorporates 2,4-dimethoxybenzylamine. nih.govrsc.org The reaction involved 2′,3′-isopropylidine-protected uridine-5′-aldehyde, an isoxazolecarboxylic acid derivative, and a convertible isonitrile. nih.govrsc.org Subsequent acidic hydrolysis completed the synthesis by removing protecting groups. nih.govrsc.org

Another application is seen in the total synthesis of the antibacterial agent (–)-viridic acid, where a Ugi-4CR was employed. beilstein-journals.org An alternative multicomponent approach for a dipeptide intermediate in this synthesis utilized 2,4-dimethoxybenzylamine (DMB-NH2) as an ammonia equivalent, along with formaldehyde, a carboxylic acid, and a convertible isonitrile. beilstein-journals.org

Tandem Ugi/Robinson-Gabriel Reaction Sequences

A powerful extension of the Ugi reaction involves its combination with subsequent cyclization reactions to build complex heterocyclic scaffolds. One such sequence is the tandem Ugi/Robinson-Gabriel reaction, which has been successfully used to synthesize 2,4,5-trisubstituted oxazoles. nih.govnih.govresearchgate.netarchive.org

In this methodology, 2,4-dimethoxybenzylamine serves as a key amine component, acting as an ammonia equivalent. nih.govresearchgate.netarchive.org The initial Ugi reaction combines the dimethoxybenzylamine, an arylglyoxal, a carboxylic acid, and an isonitrile. nih.gov The resulting Ugi product is then subjected to acidic conditions, typically using concentrated sulfuric acid, which facilitates both the deprotection of the dimethoxybenzyl group and the Robinson-Gabriel cyclodehydration to furnish the desired oxazole (B20620) ring system. beilstein-journals.orgnih.gov

| Reactants for Ugi Reaction | Cyclization Conditions | Product | Yield |

| 2,4-dimethoxybenzylamine, 4-trifluorobenzoic acid, phenylglyoxal, n-butylisonitrile | H₂SO₄, 60 °C, 2 h | 2,4,5-trisubstituted oxazole | 72% |

Copper-catalyzed C-N Cross-coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a fundamental method for forming carbon-nitrogen bonds. sioc-journal.cnnih.gov These reactions are crucial for synthesizing N-aryl amines, which are prevalent in many functional organic molecules. nih.gov Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope, particularly to include less reactive aryl chlorides. nih.gov

The use of specific ligands, such as N1,N2-diaryl diamines, can prevent catalyst deactivation and allow reactions to proceed at lower temperatures. nih.gov Mechanistic studies suggest that the rate-limiting step is often the oxidative addition of the copper catalyst to the aryl halide. nih.gov While specific examples detailing the use of this compound in these modern copper-catalyzed C-N cross-coupling reactions are not extensively documented in the provided context, the general principles are highly applicable for the synthesis of its N-aryl derivatives. The reaction involves coupling an aryl halide with an amine, like this compound, in the presence of a copper catalyst and a suitable base. sioc-journal.cnfrontiersin.org

Synthesis of Specific Derivatives

The synthetic methodologies described above are applied to create a wide array of derivatives. A specific example is the synthesis of thiazole-containing compounds.

2-(2,3-dimethoxybenzylamino)-4-phenyl-thiazole

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen that are of significant interest in medicinal chemistry. ontosight.ai The synthesis of the specific derivative, 2-(2,3-dimethoxybenzylamino)-4-phenyl-thiazole, can be achieved through the condensation of a suitable thiazole (B1198619) precursor with this compound. ontosight.ai

A general and efficient method for creating 2-amino-4-substituted thiazoles involves the reaction of a phenacyl bromide with thiourea. nanobioletters.com This approach, known as the Hantzsch thiazole synthesis, can be catalyzed by various agents, including copper silicate, to improve efficiency and yield. nanobioletters.com To obtain the target molecule, 2-amino-4-phenylthiazole (B127512) would first be synthesized from phenacyl bromide and thiourea. nanobioletters.com Subsequent N-alkylation of the 2-amino group with 2,3-dimethoxybenzyl halide would yield 2-(2,3-dimethoxybenzylamino)-4-phenyl-thiazole.

Alternatively, the synthesis can involve the condensation of a thiazole precursor, such as 2-chloro-4-phenylthiazole, with this compound. ontosight.ai The chemical structure features a central thiazole ring, a phenyl group at the 4-position, and the 2,3-dimethoxybenzylamino moiety at the 2-position. ontosight.ai

1-butyl-N-(2,3-dimethoxybenzyl)-1H-tetrazol-5-amine

The synthesis of 1,5-disubstituted-1H-tetrazoles can be achieved through an Ugi-azide reaction. This multicomponent reaction provides a pathway to novel tetrazole derivatives. scielo.org.mx The general mechanism involves the condensation of an amine and an aldehyde to form an imine, which then reacts with hydrazoic acid to create an iminium ion. Subsequent nucleophilic addition of an isocyanide and an azide (B81097) anion, followed by an intramolecular 1,5-dipolar electrocyclization, yields the final tetrazole product. scielo.org.mx

Acridin-9-yl-(2,3-dimethoxybenzyl)-amine

The synthesis of Acridin-9-yl-(2,3-dimethoxybenzyl)-amine (16) is accomplished through a multi-step process. nih.gov The initial step involves an Ullmann reaction between 2-chlorobenzoic acid and an appropriate aniline (B41778) derivative, catalyzed by copper at high temperatures, to produce N-phenylanthranilic acids. nih.gov These intermediates are then self-condensed using concentrated sulfuric acid to form acridones. nih.gov

The acridones are subsequently converted to 9-chloroacridines by refluxing in phosphorus oxychloride (POCl₃). nih.gov The final step is the reaction of the 9-chloroacridine (B74977) derivative with this compound in ethanol, in the presence of potassium carbonate as a base, to yield the target compound as a yellow powder with a 67% yield. nih.gov

Table 1: Synthesis of Acridin-9-yl-(2,3-dimethoxybenzyl)-amine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-chlorobenzoic acid, aniline derivative | Copper, high temperature | N-phenylanthranilic acid |

| 2 | N-phenylanthranilic acid | Concentrated H₂SO₄ | Acridone |

| 3 | Acridone | POCl₃, reflux | 9-chloroacridine |

Di-, Tri-, and Tetrapeptide-linked Dicatechol Derivatives

Di-, tri-, and tetrapeptide-linked dicatechol derivatives are synthesized through a stepwise coupling process. thieme-connect.comthieme-connect.com The synthesis begins with the coupling of 2,3-dimethoxybenzoic acid with a peptide using classical activating conditions such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) or Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (HOSu). thieme-connect.comthieme-connect.comresearchgate.net

The resulting N-(2,3-dimethoxybenzoate)-substituted peptide is then coupled with this compound. thieme-connect.com The crude intermediate is dissolved in dimethylformamide (DMF), cooled to 0°C, and then EDC, HOBt, and this compound are added. The mixture is stirred overnight, allowing it to warm to room temperature. thieme-connect.com The final step involves the cleavage of the methyl ethers of the veratrol units using boron tribromide (BBr₃) to yield the free catechol derivatives. thieme-connect.comresearchgate.net For example, the tetrapeptide-linked diveratrol 6f was isolated in 36% yield over three steps after recrystallization from methanol, and the subsequent deprotection to the dicatechol 7f was achieved in 97% yield on a half-gram scale. thieme-connect.com

1-Aryl-2,3-dihydro-1H-isoindoles (Isoindolines)

The synthesis of 1-aryl-2,3-dihydro-1H-isoindoles, also known as isoindolines, can be effectively achieved through a one-pot Pictet-Spengler type reaction. clockss.org This method involves the acid-catalyzed intramolecular cyclization of an N-formyliminium ion. clockss.org The N-formyliminium ion is generated in situ from the reaction of this compound and a carbonyl compound with acetic-formic anhydride (B1165640). clockss.orgresearchgate.net

A critical aspect of this synthesis is the removal of excess acetic-formic anhydride from the reaction mixture before the cyclization step, as its presence inhibits the reaction. clockss.org The cyclization is then carried out in the presence of a large excess of trifluoroacetic acid (TFA), leading to the formation of 1-aryl-2,3-dihydro-2-formyl-1H-isoindoles in good yields. clockss.org The final step is the deformylation of these intermediates to produce the desired 1-aryl-2,3-dihydro-1H-isoindoles in quantitative yield. clockss.org

Table 2: Synthesis of 1-Aryl-2,3-dihydro-2-formyl-1H-isoindoles

| Entry | Carbonyl Compound (6) | Product (9) | Yield (%)* |

|---|---|---|---|

| 1 | 6a (R¹=Ph, R²=H) | 9a | 75 |

| 2 | 6b (R¹=p-MeOPh, R²=H) | 9b | 82 |

| 3 | 6c (R¹=p-ClPh, R²=H) | 9c | 78 |

| 4 | 6d (R¹=p-NO₂Ph, R²=H) | 9d | 70 |

| 5 | 6e (R¹=Ph, R²=Me) | 9e | 65 |

*Yields calculated based on the quantity of the carbonyl compounds (6). clockss.org

N-hydroxythiourea derivatives

The synthesis of N-hydroxythiourea derivatives can be accomplished starting from a substituted benzylamine (B48309), such as 2,4-dimethoxybenzylamine. nih.gov The benzylamine is first converted into an isothiocyanate. One method to achieve this is by using thiocarbonyl diimidazole. nih.gov

The resulting isothiocyanate is then treated with hydroxylamine. nih.gov The final step involves the removal of the dimethoxybenzyl (DMB) protecting group, which can be achieved using trifluoroacetic acid, to yield the N-hydroxythiourea product. nih.gov

Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org This reaction is a widely used and facile method for preparing quinoxalines and their substituted analogues. sapub.org The reaction can be carried out under various conditions, often with a catalyst.

For instance, the condensation of o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione (B1217914) leads to the formation of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives. sapub.org Another approach involves the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds in toluene (B28343) at room temperature using a MoVP catalyst supported on alumina (B75360). nih.gov This heterogeneous catalytic system allows for high yields of quinoxaline derivatives under mild conditions. nih.gov A novel and efficient method for quinoxaline synthesis involves the reaction of 1,2-diamines with substituted phenacyl bromides in the presence of a catalytic amount of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in dimethylformamide (DMF), which offers mild reaction conditions and good yields. acgpubs.org

N,N-diallyl-3,4-dimethoxybenzylamine

N,N-diallyl-3,4-dimethoxybenzylamine is synthesized from 3,4-dimethoxybenzylamine (B142225). ontosight.ai The synthesis involves the reaction of 3,4-dimethoxybenzylamine with allyl bromide in the presence of a base. ontosight.ai This reaction results in the substitution of the two hydrogen atoms on the nitrogen of the benzylamine with two allyl groups. ontosight.ai

Bis(2,4-dimethoxybenzyl)amine (B179537)

Bis(2,4-dimethoxybenzyl)amine is a secondary amine characterized by a central nitrogen atom attached to two 2,4-dimethoxybenzyl groups. ontosight.ai Its synthesis can be accomplished through several established chemical routes.

One common method involves the direct amination of 2,4-dimethoxybenzyl chloride with an appropriate amine source under mild reaction conditions. smolecule.com Another approach is the reductive amination of 2,4-dimethoxybenzaldehyde. This process typically involves reacting the aldehyde with ammonia or an amine in the presence of a reducing agent to form the desired secondary amine. ontosight.ai For instance, 2,4-dimethoxybenzylamine itself can be prepared by the reduction of 2,4-dimethoxybenzaldoxime (B1585335) using sodium bis(2-methoxyethoxy)aluminum hydride. acs.org A multi-step synthesis is also feasible, which may involve an initial chloromethylation step followed by amination to yield the final product. smolecule.com

A specific synthetic protocol involves the reaction of 4-hydroxyphenyl O-sulfamate with trimethyloxonium (B1219515) tetrafluoroborate, followed by treatment with bis(2,4-dimethoxybenzyl)amine (2) in a mixture of dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN). rsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,4-dimethoxybenzyl chloride | Amine, mild conditions | Bis(2,4-dimethoxybenzyl)amine | smolecule.com |

| 2,4-dimethoxybenzaldehyde | Ammonia/amines, reducing agent | Bis(2,4-dimethoxybenzyl)amine | ontosight.ai |

| 2,4-dimethoxybenzaldoxime | Sodium bis(2-methoxyethoxy)aluminum hydride | 2,4-Dimethoxybenzylamine | acs.org |

Benzylaminoacridine Derivatives

Benzylaminoacridine derivatives are a class of compounds synthesized for their potential biological activities. A key derivative, Acridin-9-yl-(2,3-dimethoxybenzyl)-amine, has been synthesized and characterized as a potential dual inhibitor of phosphodiesterase 5 and topoisomerase II. mdpi.com

The synthesis is typically achieved through a nucleophilic substitution reaction. The general procedure involves reacting a 9-chloroacridine intermediate with the desired benzylamine. mdpi.com In the specific synthesis of Acridin-9-yl-(2,3-dimethoxybenzyl)-amine, 9-chloroacridine is reacted with this compound. mdpi.com This reaction yields the target compound as a yellow powder, which can be purified using column chromatography. mdpi.com

Synthesis of Acridin-9-yl-(2,3-dimethoxybenzyl)-amine mdpi.com

Reactants: 9-Chloroacridine (C1), this compound

Product: Acridin-9-yl-(2,3-dimethoxybenzyl)-amine (16)

Yield: 67%

Purification: Column chromatography (EtOAc:MeOH 100:5)

Melting Point: 175–177 °C

Dimethoxybenzene FGFR inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their inhibition is a key strategy in cancer therapy. nih.govnrochemistry.com Many potent and selective FGFR inhibitors incorporate a dimethoxybenzene moiety, which is known to bind effectively within a specific hydrophobic pocket of the FGFR kinase domain. nih.govnrochemistry.com The 3,5-dimethoxybenzene ring, in particular, is a common feature in FDA-approved FGFR-selective inhibitors. nrochemistry.com

The synthesis of these inhibitors involves creating complex molecular scaffolds that position the dimethoxybenzene group optimally for binding.

Examples of Synthetic Strategies:

4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives: A series of these derivatives were synthesized as novel FGFR1 inhibitors. The synthesis started from commercially available 4-bromo-2-nitrobenzoic acid. An amide condensation reaction was used to introduce the 3,5-dimethoxybenzene group, forming an intermediate which was subsequently reduced to create the core structure for further modification. nih.govresearchgate.net

5H-pyrrolo[2,3-b]pyrazine Scaffold: A different class of inhibitors was developed by designing a hybrid molecule combining a 5H-pyrrolo[2,3-b]pyrazine scaffold with the FGFR-selectivity-enhancing dimethoxybenzene group. nih.govscienceopen.com This approach involved substituting a pyrazole (B372694) with a two-carbon linker and the dimethoxybenzene group to extend into the back pocket of the receptor, thereby increasing binding affinity. Dichloro substitution on the dimethoxybenzene ring was found to further enhance inhibitory activity. nih.gov

| Inhibitor Class | Key Synthetic Step | Rationale | Reference |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Amide condensation of 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline. | Introduction of the 3,5-dimethoxyphenyl group to target a key hydrophobic pocket. | nih.gov |

| 5H-pyrrolo[2,3-b]pyrazine based | Hybrid design combining a novel scaffold with the dimethoxybenzene group. | To extend into the receptor's back pocket for enhanced van der Waals interactions. | nih.govscienceopen.com |

| Futibatinib (TAS-120) | Sonogashira reaction to install an internal alkyne linker. | The straight-chain alkyne correctly places the 3,5-dimethoxybenzene ring in the hydrophobic pocket. | nrochemistry.com |

Protecting Group Chemistry

Application of 2,4-Dimethoxybenzyl (DMB) Moiety as a Protecting Group

The 2,4-dimethoxybenzyl (DMB) group is a versatile acid-labile protecting group used in organic synthesis. bachem.combme.hu Its utility stems from its stability under various reaction conditions and its straightforward removal under mild acidic conditions. smolecule.comthieme-connect.com

The DMB moiety is employed to protect several functional groups:

Amides: It can be used to protect the amide side chains of amino acids like glutamine and asparagine. acs.org

Amines: The DMB group serves as a protecting group for secondary amines. jst.go.jp

Tetrazoles: It has been found to be an effective protecting group for the tetrazole ring, proving inert to conditions used in ruthenium-catalyzed C–H arylation while being easily cleaved under mild conditions. thieme-connect.com

Hydroxyl Groups: The DMB group, as part of the broader category of benzyl ethers, is used to protect alcohols. thieme-connect.de

Sulfamates: The DMB group has been used for the N-protection of O-aryl sulfamates. rsc.org

Protecting Group in Peptide Synthesis

In the complex field of solid-phase peptide synthesis (SPPS), the 2,4-dimethoxybenzyl (DMB) group plays a crucial role in overcoming common synthetic challenges. bachem.com It is used as an acid-labile protecting group for the carboxamide backbone of peptides. bachem.com

Key applications in peptide synthesis include:

Preventing Aggregation: During the synthesis of long or difficult peptide sequences, intermolecular hydrogen bonding can lead to chain aggregation, hindering further elongation. Incorporating backbone protection with the DMB group on the alpha-nitrogen of amino acid residues effectively disrupts this hydrogen bonding, preventing aggregation and improving synthetic yields. bachem.compeptide.com

Blocking Aspartimide Formation: A significant side reaction in Fmoc-based peptide synthesis is the formation of an aspartimide intermediate, especially in sequences containing an aspartic acid residue. The DMB group, when used to protect the preceding amino acid's backbone nitrogen, sterically blocks the cyclization reaction, thus preventing aspartimide formation and the subsequent side products. peptide.compeptide.com The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard method to incorporate Asp-Gly sequences. peptide.com

Protecting Amide Side Chains: The DMB group is used to protect the amide side chains of glutamine and asparagine, preventing dehydration and other side reactions that can occur during synthesis. acs.org

Preventing Double Alkylation: In the synthesis of peptide analogs with a reduced peptide bond (ψ[CH₂NH]), the DMB group can be used to protect the secondary amine, thereby preventing undesirable double alkylation side reactions. jst.go.jp

While DMB derivatives are highly effective, coupling to a DMB-protected amino acid can sometimes be difficult. peptide.com To circumvent this, commercially available Fmoc-AA-(Dmb)Gly-OH dipeptides are often used. peptide.compeptide.com

Cleavage Conditions for DMB Protecting Group

The 2,4-dimethoxybenzyl (DMB) protecting group is prized for its lability under acidic conditions, allowing for its selective removal without affecting other protecting groups. bme.huresearchgate.net The electron-donating methoxy (B1213986) groups on the benzyl ring facilitate cleavage via a stable carbocation intermediate.

A variety of acidic reagents and conditions can be used for deprotection:

Trifluoroacetic Acid (TFA): This is one of the most common reagents for DMB cleavage. The DMB group can be removed by treatment with neat trifluoroacetic acid. acs.org For more sensitive substrates or to achieve orthogonality with other acid-labile groups (like tert-butyl), dilute solutions of TFA in a solvent like dichloromethane (DCM) are used. For example, 1% TFA in DCM (6 x 5 minutes) can effectively remove the DMB group. ug.edu.pl

Anhydrous Hydrogen Fluoride (HF): HF is another strong acid capable of cleaving the DMB group. acs.org

Sulfonic Acids: Other acidic catalysts such as p-toluenesulfonic acid (p-TsOH) and triflic acid have been successfully employed for DMB removal. bme.huresearchgate.net Triflic acid, a very strong acid, was found to be effective in removing the DMB group from a C(5)-isopropylidene-substituted 1,3-diazaoxindole when other acids failed. bme.hu

Two-Step Cleavage: In specific applications, such as with the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker, a two-step cleavage protocol is used. First, an acidic treatment with TFA-DCM removes the DMB protecting group. This is followed by an oxidation step, for example with copper (II) acetate, to cleave the linker from the solid support. mdpi.com

| Reagent | Conditions | Application | Reference |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 1%) | General deprotection, peptide synthesis | acs.orgug.edu.pl |

| Anhydrous Hydrogen Fluoride (HF) | Anhydrous conditions | Peptide synthesis | acs.org |

| p-Toluenesulfonic Acid (p-TsOH) | Refluxing toluene | N-debenzylation of amides | researchgate.net |

| Triflic Acid | - | Cleavage from sterically hindered or electronically deactivated systems | bme.hu |

| TFA-DCM, then Cu(OAc)₂ | Two-step process | Cleavage of specific safety-catch linkers | mdpi.com |

Reactivity and Reaction Mechanisms of 2,3 Dimethoxybenzylamine

Nucleophilic Reactivity of the Amine Group

The primary amine group of 2,3-Dimethoxybenzylamine is characterized by a lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character to the molecule. This inherent nucleophilicity allows it to readily attack electron-deficient centers, making it a valuable reactant in numerous organic transformations. The reactivity of amines like this compound is generally greater than that of their alcohol or ether counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair more available for donation.

As a potent nucleophile, this compound engages in several fundamental reactions:

Reaction with Alkyl Halides: It reacts directly with alkyl halides in SN2 reactions to form N-alkylated products. This process can proceed sequentially to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts.

Reaction with Acyl Chlorides: A vigorous reaction occurs with acyl chlorides, even at low temperatures, to produce stable N-substituted amides.

Reaction with Aldehydes and Ketones: It reacts with carbonyl compounds to form imines (Schiff bases) through a reversible, acid-catalyzed condensation reaction that involves the elimination of a water molecule. The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl intermediate, hindering water elimination.

| Reactant Type | Product Type | General Reaction |

| Alkyl Halide | Secondary/Tertiary Amine | R-NH₂ + R'-X → R-NH-R' |

| Acyl Chloride | N-Substituted Amide | R-NH₂ + R'-COCl → R-NH-CO-R' |

| Aldehyde/Ketone | Imine (Schiff Base) | R-NH₂ + R'-CO-R'' → R-N=C(R')R'' |

Table 1: Summary of Nucleophilic Reactions of Primary Amines

Reactions in Complex Synthetic Sequences

The utility of dimethoxybenzylamines extends to their application in multi-step, complex synthetic pathways. A notable example is the use of the closely related isomer, 2,4-dimethoxybenzylamine (B23717), in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). nih.govrsc.org This reaction allows for the rapid assembly of complex, peptide-like molecules from an amine, a carboxylic acid, a carbonyl compound, and an isocyanide in a single pot.

In one such sequence, 2,4-dimethoxybenzylamine was employed as a key building block in the synthesis of uracil (B121893) polyoxin (B77205) C (UPOC) methyl ester analogues, which are part of a class of nucleoside antibiotics. rsc.org The dimethoxybenzyl (DMB) group serves as a traceless ammonia (B1221849) equivalent, and its eventual cleavage is a critical step in the synthesis. uva.nl

Another significant application involves a Pictet-Spengler type reaction where this compound is reacted with carbonyl compounds and acetic-formic anhydride (B1165640). clockss.org This process leads to the formation of an N-formyliminium ion which undergoes an intramolecular cyclization to produce 1-aryl-2,3-dihydro-1H-isoindoles, a core structure in certain biologically active compounds. clockss.org The reaction conditions, particularly the use of a large excess of trifluoroacetic acid (TFA), were found to be critical for overcoming the geometrically disfavored 5-endo-trig cyclization process. clockss.org

| Reaction Type | Starting Materials | Key Intermediate/Product | Application/Significance |

| Ugi-4CR | 2,4-Dimethoxybenzylamine, aldehyde, isoxazolecarboxylic acid, isonitrile | α-Acylamido carboxamide | Synthesis of peptide and antibiotic analogues nih.govrsc.org |

| Pictet-Spengler | This compound, carbonyl compound, acetic-formic anhydride | N-formyliminium ion | Synthesis of 1-arylisoindolines clockss.org |

| Ring-Opening Cyclization | 2,4-Dimethoxybenzylamine, spirocyclopropane | Hexahydrocyclohepta[b]pyrrol-4(5H)-one | Synthesis of 1-azaazulenes elsevierpure.com |

Table 2: Examples of Dimethoxybenzylamine in Complex Syntheses

Mechanistic Investigations of Derivatization Reactions

While specific mechanistic studies focusing solely on this compound are not extensively detailed in the available literature, the mechanisms of its derivatization reactions are well-understood from the general principles of organic chemistry.

The formation of an imine with a carbonyl compound, for instance, proceeds through a two-step mechanism. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is typically fast and reversible. The second step is the rate-determining, acid-catalyzed dehydration of the carbinolamine, which eliminates water to form the C=N double bond of the imine.

In a different context, mechanistic insight into the cleavage of C–N bonds in related N-(3,4-dimethoxybenzyl)-substituted tertiary sulfonamides has been investigated. nih.gov Studies involving catalytic Bi(OTf)₃ suggest that the reaction likely begins with the protonation of an oxygen atom on the sulfonyl group, which initiates the C-N bond cleavage. nih.gov This highlights the electronic role of the dimethoxybenzyl group in facilitating such transformations, a principle that would extend to reactions involving this compound derivatives.

Role as a Precursor in Organic Synthesis

This compound serves as a crucial starting material, or precursor, for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems. Its bifunctional nature—a nucleophilic amine attached to an aromatically substituted benzyl (B1604629) group—makes it an ideal building block.

Its role as a precursor is clearly demonstrated in the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles, where it provides the foundational nitrogen and benzyl fragment of the target heterocycle. clockss.org Similarly, its isomer, 2,4-dimethoxybenzylamine, is a precursor in the synthesis of 1-azaazulenes and furoisoquinolines. elsevierpure.comresearchgate.net In the synthesis of furoisoquinolines, the 2,4-dimethoxybenzyl group is used as a protecting group and an ammonia surrogate that can be easily cleaved during the final cyclization step. researchgate.net This strategy of using a cleavable dimethoxybenzylamine allows for the construction of unsubstituted amide bonds in the final product, a transformation that can be challenging to achieve directly. uva.nl

Catalytic Applications

While this compound itself is not typically employed as a catalyst, it is a substrate in important catalytic oxidation reactions. The oxidation of primary benzylamines is a key method for synthesizing imines, which are valuable intermediates in biochemistry and pharmaceutical chemistry.

Research has shown that primary benzylamines can undergo a one-pot oxidation and self-coupling reaction to yield N-benzylbenzaldimines. One effective catalytic system for this transformation is copper(II) oxide supported on alumina (B75360) (CuO-Al₂O₃), using molecular oxygen as the oxidant. This method provides good yields and utilizes a cheap, low-toxicity metal catalyst. The supporting material plays a crucial role; for instance, using cupric oxide without a support results in only trace yields of the product.

| Catalyst | Support | Oxidant | Product |

| CuO | Al₂O₃ | O₂ | N-benzylbenzaldimine |

| CuO | SiO₂ | O₂ | N-benzylbenzaldimine (lower yield) |

| None | Al₂O₃ | O₂ | N-benzylbenzaldimine (low yield) |

Table 3: Catalytic Oxidation of Benzylamines

This catalytic oxidation highlights a key aspect of the reactivity of the benzylamine (B48309) functional group, demonstrating how it can be transformed into other valuable functional groups under specific catalytic conditions.

Biological Activities and Medicinal Chemistry Research

Antimicrobial and Antibacterial Activities

Derivatives of methoxy-substituted benzylamines and benzamides have demonstrated notable antimicrobial effects, particularly against challenging bacterial strains. The core structure is a key feature in a class of compounds explored for their therapeutic potential.

Inhibition of Gram-positive Strains

Research into synthetic compounds has revealed that certain derivatives exhibit significant activity against Gram-positive bacteria. For instance, studies on 2-benzylidene-3-oxobutanamide derivatives, which can be synthesized from substituted benzaldehydes, have shown that several of these compounds possess moderate to very good growth inhibition against Staphylococcus aureus. nih.gov Similarly, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed based on their structural similarity to known inhibitors of bacterial efflux pumps and have shown promising antibacterial activity against S. aureus. nih.gov These findings indicate that the benzylamine (B48309) and related structural motifs are valuable starting points for the development of agents targeting Gram-positive pathogens. nih.gov

Activity against MRSA, MSSA, VR, and VS E. faecalis, and S. epidermidis

The rise of antibiotic-resistant bacteria has spurred research into new chemical scaffolds. Derivatives containing methoxybenzyl groups have been a focus of these efforts. A new benzamide (B126) FtsZ inhibitor, TXH9179, demonstrated superior potency against a wide array of clinical isolates, including 55 strains of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as MRSA isolates that are also resistant to vancomycin (B549263) and linezolid. nih.gov

Furthermore, difluorobenzamide derivatives have shown antimicrobial activity against MRSA, with certain substituted compounds also displaying modest activity against vancomycin-resistant Enterococcus faecium (VRE). mdpi.com The research into these derivatives highlights their potential to combat some of the most critical drug-resistant Gram-positive bacteria. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Methoxybenzyl-related Derivatives

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| Benzamide FtsZ Inhibitors | MRSA, MSSA, Vancomycin-resistant S. aureus | High potency against a broad range of clinical isolates. nih.gov |

| Difluorobenzamide Derivatives | MRSA, VRE | Demonstrated antimicrobial activity and ability to reverse oxacillin (B1211168) resistance. mdpi.com |

This table is for illustrative purposes and represents data for derivative compounds.

Biofilm Formation Inhibition and Disruption

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. nih.gov Consequently, agents that can inhibit biofilm formation or disrupt existing biofilms are of great therapeutic interest. frontiersin.orgbohrium.com

Research has shown that certain classes of molecules can interfere with the processes essential for biofilm development, such as the production of the extracellular polymeric substance (EPS) matrix. frontiersin.orgfrontiersin.org For example, specific coumarin (B35378) derivatives have been identified that inhibit biofilm formation in S. aureus with minimal impact on bacterial growth, suggesting a specific anti-biofilm mechanism. nih.gov While not directly involving 2,3-dimethoxybenzylamine, this research underscores the strategy of targeting biofilm formation. The inhibition of key components of the biofilm matrix, such as extracellular polysaccharides and proteins, can disrupt the adhesion and maturation stages of biofilm development. frontiersin.org

Potential as Antibacterial Nucleoside Natural Products

Nucleoside analogues represent a class of compounds with established use as antiviral and anticancer agents, and they are increasingly being explored for antibacterial properties. acs.org These compounds can interfere with bacterial DNA and RNA synthesis. acs.org While the direct incorporation of this compound into antibacterial nucleosides is not prominently documented, the synthesis of novel nucleoside analogues is a key area of research for developing new antibiotics with unique mechanisms of action. acs.org The development of simplified analogues of complex natural products like sphaerimicins, which inhibit the essential bacterial enzyme MraY, demonstrates a viable strategy for creating potent antibacterial agents against drug-resistant Gram-positive bacteria. acs.org

Enzyme Inhibition Studies

FtsZ GTPase Activity Inhibition Mechanisms

The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a crucial and highly conserved component of the bacterial cell division machinery, making it an attractive target for novel antibiotics. nih.govnih.gov FtsZ is a GTPase that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. mdpi.com

The discovery that 3-methoxybenzamide (B147233) acts as a weak inhibitor of FtsZ initiated extensive research into this class of compounds. nih.govresearchgate.net This led to the development of highly potent derivatives, such as PC190723, which is a 2,6-difluoro-3-methoxybenzamide (B3025189) derivative. mdpi.com These inhibitors bind to an allosteric site in the FtsZ protein, located in a cleft between its N-terminal GTP-binding domain and C-terminal subdomain. acs.orgresearchgate.net

The binding of these benzamide inhibitors stabilizes FtsZ in a conformation that promotes polymerization. mdpi.com This over-stabilization of FtsZ polymers disrupts the dynamic assembly and disassembly of the Z-ring, which is necessary for its proper function, ultimately leading to a halt in cell division and bacterial death. nih.govmdpi.com This mechanism has been confirmed through genetic, crystallographic, and microscopy studies, validating FtsZ as the definitive target for this class of antistaphylococcal agents. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-difluoro-3-methoxybenzamide |

| 2-benzylidene-3-oxobutanamide |

| 3-methoxybenzamide |

| Enterococcus faecalis |

| Enterococcus faecium |

| Methicillin |

| Oxacillin |

| PC190723 |

| Staphylococcus aureus |

| Staphylococcus epidermidis |

| TXH9179 |

Interaction with FtsZ Protein (e.g., Escherichia coli FtsZ)

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin. nih.govspringernature.com It polymerizes at the future division site to form the Z-ring, which serves as a scaffold for the recruitment of other proteins necessary for cytokinesis. nih.govspringernature.commdpi.com The essential role of FtsZ in bacterial proliferation makes it an attractive target for the development of new antibacterial agents. mdpi.com While various compounds have been investigated for their ability to disrupt FtsZ function, such as the benzamide derivative 3-methoxybenzamide which has been shown to affect septation via the FtsZ system in Bacillus subtilis, specific research detailing the direct interaction of this compound with the FtsZ protein has not been extensively documented in the available scientific literature. nih.gov The primary mechanism of action for FtsZ inhibitors often involves binding to sites like the GTP binding site or the inter-domain cleft, thereby disrupting its polymerization dynamics. nih.gov

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including therapeutic drugs. nih.govbenthamscience.com Inhibition of these enzymes, particularly isoforms like CYP2D6 and CYP3A4, is a major cause of drug-drug interactions, which can lead to adverse effects. nih.govnih.govresearchgate.net The inhibition can be reversible or irreversible (mechanism-based), with the latter often involving the formation of a reactive metabolite that covalently binds to the enzyme. nih.govresearchgate.net A variety of compounds containing amine functional groups have been evaluated for their potential to inhibit CYP enzymes. nih.govsemanticscholar.org However, specific studies detailing the inhibitory activity of this compound against Cytochrome P450 enzymes are not prominently featured in the reviewed literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. nih.govmdpi.com Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is implicated in the development and progression of various cancers. nih.govmdpi.comoncodaily.com This makes FGFRs a significant target for cancer therapeutics. nih.govoncodaily.com

The 2,3-dimethoxybenzene group, a key structural feature of this compound, has been identified as an important motif for enhancing the selectivity of FGFR inhibitors. nih.gov In the development of a novel series of potent FGFR inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold, the dimethoxybenzene moiety was incorporated to improve selectivity. This strategic design led to the discovery of compounds with sub-nanomolar enzymatic activity against FGFRs. nih.gov One representative compound from this series demonstrated efficacy in a xenograft mouse model, highlighting the potential of this chemical scaffold in treating tumors with FGFR genetic alterations. nih.gov

Table 1: Examples of FGFR Inhibitors and their Targets

| Inhibitor | Target(s) | Type |

| Erdafitinib (JNJ-42756493) | FGFR1, FGFR2, FGFR3, FGFR4 | Pan-FGFR Inhibitor |

| Ponatinib (AP24534) | Abl, PDGFRα, VEGFR2, FGFR1, Src | Multi-kinase Inhibitor |

| Dovitinib (TKI258) | FGFR1, FGFR2, FGFR3, c-KIT, CSF-1, VEGFRs, PDGFRs | Non-selective Inhibitor |

| Lenvatinib (E7080) | FGFR1-4, VEGFR1-3, RET, KIT, PDGFR-β | Multi-kinase Inhibitor |

This table provides examples of different types of FGFR inhibitors to illustrate the diversity of agents targeting this pathway. nih.govmedchemexpress.com

COX-2 and 5-LOX Inhibitory Activities

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net These molecules are significant mediators of inflammation, and dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While various natural and synthetic compounds are being investigated for their dual inhibitory potential, specific research on the inhibitory activities of this compound against COX-2 and 5-LOX is not extensively covered in the available scientific literature. mdpi.combiorxiv.org

Indoleamine 2,3-Dioxygenase-1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. frontiersin.org This leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites that are toxic to immune cells, thereby promoting an immunosuppressive environment that allows tumors to evade the immune system. nih.govnih.govfrontiersin.org Consequently, inhibiting IDO1 is a major focus in cancer immunotherapy. nih.govmdpi.combohrium.com Despite the intense interest in developing IDO1 inhibitors, there is no specific data in the reviewed literature detailing the inhibitory activity of this compound against the IDO1 enzyme. frontiersin.orgmdpi.com

Anticancer and Anti-HIV-1 Agents

The development of novel anticancer and antiviral agents is a critical area of pharmaceutical research. The synthesis of new chemical entities often involves versatile building blocks that can be modified to target specific biological pathways involved in cancer progression or viral replication.

Synthesis of Anti-HIV-1 Agents

The human immunodeficiency virus (HIV) remains a major global health issue, and the development of new antiretroviral agents is crucial to combat drug resistance and improve treatment outcomes. nih.gov Research in this area includes the synthesis of novel heterocyclic compounds and acyclonucleosides designed to inhibit key viral enzymes like reverse transcriptase. nih.govresearchgate.net While various synthetic strategies are employed to create potential anti-HIV agents, the specific use of this compound as a direct precursor or key intermediate in the synthesis of anti-HIV-1 agents is not documented in the provided search results. nih.govresearchgate.net

Anticancer Properties of Derivatives (e.g., Quinazolinone Derivatives)

Quinazolinone derivatives, which can be synthesized utilizing a this compound moiety, have demonstrated significant potential as anticancer agents. mdpi.comnih.gov These compounds are recognized for their broad spectrum of pharmacological activities, including their ability to act as chemotherapeutic agents targeting tyrosine kinases. mdpi.com The core structure of quinazoline (B50416) is a key pharmacophore in the design of targeted cancer therapies. Research has focused on the synthesis of 2,3,4-trisubstituted-quinazoline molecules and evaluating their inhibitory activity against enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR). nih.gov

One study highlighted a quinazoline derivative that exhibited potent activity against a mammalian cancer cell line with an IC50 value of 0.4 μM. nih.gov The mode of action for many anticancer quinazolines involves the inhibition of protein kinases, which in turn disrupts the replication and transcription of DNA, thereby preventing tumor growth. mdpi.com The structural versatility of the quinazoline scaffold allows for modifications at various positions (e.g., 2-, 3-, and 4-positions), which significantly influences their inhibitory activity and therapeutic efficacy. nih.gov For instance, the introduction of different substituents can modulate the compound's binding affinity to target enzymes. nih.gov A new quinazolinone derivative, actinoquinazolinone, isolated from a marine bacterium, has been shown to suppress the motility and invasion of gastric cancer cells, further underscoring the therapeutic potential of this class of compounds. mdpi.com

| Derivative Class | Target | Reported Activity | Reference |

|---|---|---|---|

| 2,3,4-Trisubstituted-quinazoline | Dihydrofolate Reductase (DHFR) | IC50 = 0.4 μM against a mammalian cancer cell line | nih.gov |

| Actinoquinazolinone | Gastric Cancer Cell Motility | Suppressed invasion ability | mdpi.com |

| General Quinazolines | Protein Kinases (e.g., Tyrosine Kinases) | Inhibition of DNA replication and transcription | mdpi.com |

Dual Inhibition of Phosphodiesterase 5 and Topoisomerase II

Derivatives incorporating the benzylamine structure, akin to this compound, have been investigated as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), two important targets in cancer therapy. nih.gov PDE5 inhibitors are known to have anticancer effects in various malignancies, while Topo II inhibition is a well-established mechanism for several approved anticancer drugs like doxorubicin. nih.govnih.gov The simultaneous inhibition of both enzymes presents a promising strategy for developing more effective cancer treatments. nih.gov

Researchers have synthesized and evaluated 9-benzylaminoacridine derivatives for their ability to inhibit both PDE5 and Topo II. nih.govnih.gov In one study, a series of 31 derivatives were synthesized, with 22 compounds showing micromolar or sub-micromolar inhibition of PDE5. nih.gov The rationale behind this dual-target approach is that combining PDE5 inhibition with Topo II inhibition can enhance the cancer-killing effects. frontiersin.org For example, PDE5 inhibitors can sensitize cancer cells to the DNA-damaging effects of Topo II inhibitors. frontiersin.org This multi-target strategy is considered a strong approach for developing effective therapies that can overcome mechanisms of drug resistance. nih.gov

| Derivative Class | Target 1 | Target 2 | Therapeutic Goal | Reference |

|---|---|---|---|---|

| 9-Benzylaminoacridine | Phosphodiesterase 5 (PDE5) | Topoisomerase II (Topo II) | Dual inhibition for enhanced anticancer effect | nih.govnih.gov |

Other Biological Activities

Antioxidant and Anti-inflammatory Properties

Derivatives of this compound, specifically substituted secondary amides synthesized from 2,3-dimethoxybenzoic acid, have been evaluated for their antioxidant properties. researchgate.net In one study, a series of novel benzamide compounds were synthesized and tested for their efficacy as antioxidant agents in vitro. researchgate.net The antioxidant activity was assessed using methods that measure total antioxidant capacity, free radical scavenging, and metal chelating activity. researchgate.net Among the tested compounds, some demonstrated more effective antioxidant activity compared to standard substances. researchgate.net For instance, one specific compound showed a high antioxidant activity with an IC50 value of 45.88 ± 3.99 µg/mL. researchgate.net The presence of the 2,3-dimethoxy substitution pattern on the benzene (B151609) ring is believed to contribute to these electronic effects and antioxidant potential. researchgate.net

While direct studies on the anti-inflammatory properties of this compound are limited, the antioxidant activity of its derivatives suggests a potential role in mitigating inflammatory processes, as oxidative stress is closely linked to inflammation. nih.gov Indole (B1671886) derivatives, which can be synthesized from benzylamine precursors, have also been noted for their anti-inflammatory and antioxidant properties. nih.govmdpi.com

Interaction with Serotonin (B10506) Receptors

The structural motif of this compound is found within more complex molecules that exhibit significant interactions with serotonin (5-HT) receptors. Specifically, N-2-methoxybenzyl derivatives of phenethylamines (commonly known as NBOMe drugs) show potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The N-2-methoxybenzyl substitution has been shown to increase the binding affinity at these receptors. nih.gov For example, NBOMe drugs are very potent 5-HT2A receptor agonists, with EC50 values ranging from 0.04 to 0.5 μM. nih.gov

The interaction is not limited to the 5-HT2 family. These compounds also bind to other monoamine receptors, but their high affinity for the 5-HT2A receptor is particularly noteworthy. nih.govresearchgate.net The diverse pharmacological profiles of these derivatives indicate a high steric tolerance of the 5-HT2A receptor's binding pocket, allowing for various substitutions on the phenyl ring. researchgate.net The agonistic activity at the 5-HT2A receptor is believed to be the primary mechanism behind the psychedelic effects of many substituted phenethylamines. researchgate.netdntb.gov.ua

| Derivative Class | Receptor Target | Activity | Potency (EC50) | Reference |

|---|---|---|---|---|

| N-2-methoxybenzyl-phenethylamines (NBOMe) | 5-HT2A | Agonist | 0.04-0.5 μM | nih.gov |

| N-2-methoxybenzyl-phenethylamines (NBOMe) | 5-HT2B | Potent Interaction | <1 μM (Ki) | nih.gov |

| N-2-methoxybenzyl-phenethylamines (NBOMe) | 5-HT2C | Potent Interaction | <1 μM (Ki) | nih.gov |

Potential Psychoactive Properties (due to indole ring presence in derivatives)

While this compound itself is not psychoactive, it can serve as a precursor for the synthesis of more complex molecules, such as indole derivatives, which are known to possess psychoactive properties. The indole ring is a core structure in many psychoactive substances, including hallucinogens and stimulants. researchgate.net For example, synthetic indole derivatives like 5-(2-aminopropyl)indole (B590550) (5-IT) and its isomer 6-IT are potent substrates at dopamine (B1211576), norepinephrine, and serotonin transporters and are known to have stimulant and hallucinogenic effects. researchgate.net

The introduction of an indole ring system to a structure derived from a benzylamine could potentially lead to compounds with central nervous system activity. documentsdelivered.com The psychoactive effects of such compounds are often mediated by their interaction with monoamine systems in the brain. researchgate.net It is important to note that the specific structure and substitution pattern of the final indole derivative would determine its pharmacological profile and potential for psychoactivity. nih.gov

Structure-Activity Relationships (SAR)

The biological activities of derivatives of this compound are highly dependent on their molecular structure, and several structure-activity relationship (SAR) studies have provided insights into the key features required for their various effects.

Anticancer Activity: For quinazoline derivatives, the substitution pattern on the quinazoline ring is critical for their anticancer activity. nih.gov Variations at the 2-, 3-, and 6-positions can significantly alter the inhibitory potency against target enzymes like DHFR. nih.gov For example, placing a thioalkyl group at the C-2 position has been shown to increase activity. nih.gov

Serotonin Receptor Interaction: In the case of phenethylamine (B48288) derivatives, the N-2-methoxybenzyl substitution generally increases binding affinity at 5-HT2A and 5-HT2C receptors while reducing it at 5-HT1A receptors. nih.gov The nature and position of substituents on the phenyl ring of the phenethylamine core are crucial in determining whether a compound acts as an agonist or antagonist at 5-HT2 receptors. researchgate.net

General Observations: Across different classes of derivatives, factors such as the size of substituents, their electronic properties (electron-donating vs. electron-withdrawing), and their spatial arrangement significantly impact biological activity. mdpi.com For instance, in one series of 2-phenoxybenzamides, the antiplasmodial activity was strongly dependent on the substitution pattern of the anilino part of the structure. mdpi.com These SAR studies are essential for the rational design and optimization of new therapeutic agents based on the this compound scaffold. frontiersin.orgrsc.org

Influence of Structural Changes on Biological Activity

The biological activity of compounds derived from the this compound scaffold is highly sensitive to structural modifications. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound to enhance its efficacy and selectivity for a specific biological target.

Research into derivatives where the 2,3-dimethoxyphenyl group is linked to other moieties provides clear evidence of this principle. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and evaluated for their affinity for dopamine D(2) and D(3) receptors. nih.gov These studies showed that even minor alterations to the molecular structure could lead to significant changes in receptor binding affinity and selectivity.

One key finding was that incorporating an imidazole (B134444) moiety between the 2,3-dimethoxyphenyl ring and a basic nitrogen atom did not substantially increase selectivity for D(3) receptors over D(2) receptors. nih.gov However, further modifications to this new scaffold revealed more pronounced effects. The addition of a bromine atom to the 5-position of the dimethoxyphenyl ring, as seen in the compound 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, resulted in a compound with a D(3) receptor affinity (Ki) of 21 nM and a 7-fold selectivity for D(3) over D(2) receptors. nih.gov This highlights that substitutions on the aromatic ring can fine-tune the electronic and steric properties of the molecule, thereby enhancing its interaction with the target receptor.

Conversely, replacing the imidazole linker with an oxadiazole ring resulted in a complete loss of affinity for both dopamine receptor subtypes, demonstrating that the nature of the linker group is critical for maintaining biological activity. nih.gov The size and electronic character of substituents elsewhere in the molecule also play a pivotal role. Generally, increasing the lipophilicity and the electron-withdrawing nature of substituents on related phenylalkylamine structures has been shown to be responsible for receptor affinity. frontiersin.org

| Compound Modification | Target | Binding Affinity (Ki, nM) | Selectivity (D3 vs D2) | Reference |

|---|---|---|---|---|

| 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole scaffold | Dopamine D3 | Varies | Not significantly increased | nih.gov |

| Addition of 5-bromo group and tetrahydroisoquinoline moiety | Dopamine D3 | 21 | 7-fold | nih.gov |

| Replacement of imidazole with oxadiazole linker | Dopamine D2/D3 | Total loss of affinity | N/A | nih.gov |

Modulation of Lipophilicity by Dimethoxy Substitution

The replacement of a hydrogen atom on an aromatic ring with a methoxy (B1213986) group generally leads to an increase in lipophilicity. chemrxiv.org However, the magnitude of this change is influenced by the presence and position of other functional groups. Methoxy groups are more lipophilic than hydroxyl (-OH) groups but can still participate in hydrogen bonding as acceptors. chemrxiv.org

The position of the methoxy groups is also important. The 2,3-substitution pattern places one methoxy group ortho and one meta to the benzylamine substituent. This arrangement can influence the molecule's conformation and its ability to participate in intramolecular hydrogen bonding, which in turn can affect its lipophilicity. chemrxiv.org In general, the addition of methoxy groups increases the log P value, making the compound more lipid-soluble compared to unsubstituted benzylamine. This enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, such as the blood-brain barrier, which is often a key consideration in the design of centrally acting agents. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. mdpi.com Therefore, the dimethoxy substitution represents a balance, increasing lipophilicity without introducing excessively reactive functional groups.

| Compound | Calculated logP (ClogP) | Effect of Substitution |

|---|---|---|

| Benzylamine | 1.09 | Baseline |

| 2-Methoxybenzylamine | 1.34 | Increased lipophilicity |

| 3-Methoxybenzylamine | 1.34 | Increased lipophilicity |

| This compound | 1.52 | Further increased lipophilicity |

Computational and Spectroscopic Studies

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as 2,3-Dimethoxybenzylamine, and a biological macromolecule, typically a protein. These methods are fundamental in the early stages of drug discovery and for understanding molecular recognition processes.

Prediction of Ligand-Protein Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve generating a three-dimensional model of the molecule and computationally placing it into the binding site of a selected protein. A scoring function is then used to estimate the binding affinity, with lower binding energy values typically indicating a more favorable interaction.

In studies of similar substituted benzylamine (B48309) derivatives, molecular docking has been employed to understand their binding mechanisms. For instance, research on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives utilized docking to explore their binding to the active site of cyclooxygenase-2 (COX-2). nih.gov This type of analysis for this compound would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the methoxy (B1213986) and amine groups of the ligand and the amino acid residues of the target protein.

A hypothetical docking study of this compound against a protein target would likely involve the interactions summarized in the table below.

| Type of Interaction | Potential Interacting Groups on this compound |

| Hydrogen Bond Donor | Amine group (-NH2) |

| Hydrogen Bond Acceptor | Methoxy groups (-OCH3) |

| Hydrophobic Interactions | Benzene (B151609) ring |

In Silico Drug Design and Virtual Screening

In silico drug design leverages computational methods to identify and optimize potential drug candidates. Virtual screening, a key component of this process, involves docking large libraries of compounds against a target protein to identify those with the highest predicted binding affinity.

Were this compound or its derivatives to be considered in a drug discovery pipeline, virtual screening could be used to screen a database of compounds for their potential to bind to a specific therapeutic target. This approach has been successfully applied to various molecular scaffolds. The insights gained from such screenings can guide the synthesis of novel derivatives with improved potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. An MD simulation of a this compound-protein complex would involve simulating the movements of atoms and molecules over a specific period, governed by the principles of classical mechanics.

These simulations can validate the stability of the binding pose predicted by molecular docking and reveal the flexibility of the ligand and protein. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration, which collectively describe the stability and conformational dynamics of the system. While no specific MD simulation studies on this compound have been identified, this technique is routinely used to study the interactions of small molecules with their biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other physicochemical properties of molecules. These calculations provide a fundamental understanding of a molecule's reactivity and spectroscopic properties.